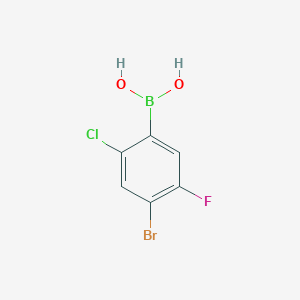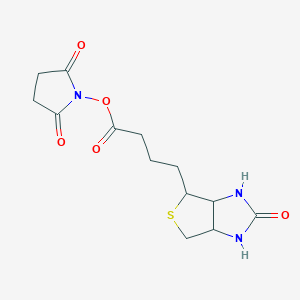
Biotin NHS ester
Descripción general
Descripción
Biotin NHS ester is a useful research compound. Its molecular formula is C13H17N3O5S and its molecular weight is 327.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Controlled Protein Biotinylation : Garanger, Weissleder, and Josephson (2009) developed the Fluorescein-Biotin-NHS reagent from the MSAP concept, which allows for controlled biotinylation of proteins. This reagent enables the addition of fluorophores, chromophores, or reactive groups to biotin-based reagents (Garanger, Weissleder, & Josephson, 2009).
Red Blood Cell Applications : Magnani, Chiarantini, and Mancini (1994) demonstrated that NHS-biotin biotinylation provides high cell recovery and binding capacity. This has potential applications in measuring red blood cell volume, survival, and delivering enzymes and antigens (Magnani, Chiarantini, & Mancini, 1994).
Biopolymer Modification : Martínez-Mancera and Hernández-López (2015) showed that the copolymer PLL-X-Biotin, a biopolymer based on L-lysine, can be modified with NHS-X-Biotin for direct modification of amine groups in proteins and other macromolecules (Martínez-Mancera & Hernández-López, 2015).
Peptide Modification and Protein Engineering : Miller, Collins, Rogers, and Kurosky (1997) found that biotinylation reagents can acylate other functional groups in specific peptide sequences, revealing potential applications in peptide modification and protein engineering (Miller, Collins, Rogers, & Kurosky, 1997).
Cancer Pretargeting Protocols : Wilbur et al. (1998) discovered that biotinylated Starburst dendrimers can increase the amount of radioactivity bound on cancer cells, potentially benefiting cancer pretargeting protocols (Wilbur et al., 1998).
Chromatographic Quantification : Klykov and Weller (2015) presented a sensitive chromatographic method for quantifying N-hydroxysuccinimide (NHS) esters, suitable for various bioconjugation applications (Klykov & Weller, 2015).
Enhanced Liver Uptake for Neoplasm Treatment : Mishra and Jain (2002) studied biotinylated methotrexate loaded erythrocytes, which enhance liver uptake and could potentially replace surgical intervention for treating liver neoplasms (Mishra & Jain, 2002).
Identification of Cell Surface Antigens : Cole, Ashman, and Ey (1987) showed that biotinylation offers a non-radioactive alternative to radioiodination for identifying cell surface antigens in immunoprecipitates, allowing high sensitivity detection using streptavidin-peroxidase conjugates (Cole, Ashman, & Ey, 1987).
Guanylate Cyclase Activation : Vesely (1982) suggested a role for guanylate cyclase activation in biotin's mechanism of action, enhancing guanylate cyclase activity (Vesely, 1982).
Biosensor Applications : Orth, Clark, and Craighead (2003) developed high-resolution patterning methods using avidin-biotin chemistry, enabling immobilization of functional proteins onto silicon dioxide surfaces for biosensor applications without harmful UV light, extreme pH, toxic chemicals, or high salinity (Orth, Clark, & Craighead, 2003).
Antimicrobial Applications : Abdul-Ridha and Kamil (2021) synthesized biotin sugar derivatives with antibacterial and anti-fungal properties, offering potential for antimicrobial applications in food and pharmaceutical industries (Abdul-Ridha & Kamil, 2021).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c17-9-4-5-10(18)16(9)21-11(19)3-1-2-8-12-7(6-22-8)14-13(20)15-12/h7-8,12H,1-6H2,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSUXGJVGCMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B8118567.png)
![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)
![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)
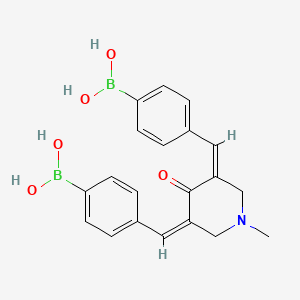
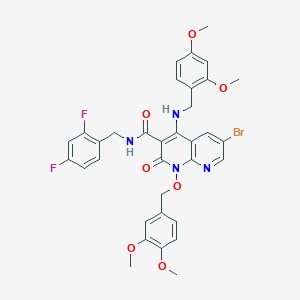
![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)
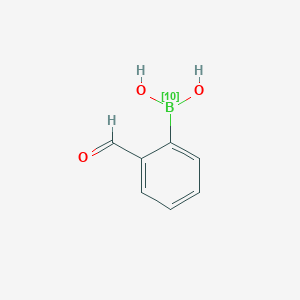

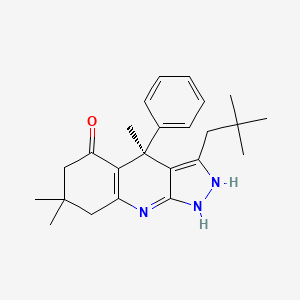
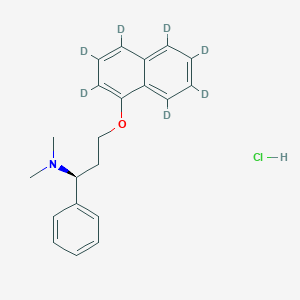

![(2S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8118651.png)

